molecular formula C6H13BO3 B3031058 (Oxan-4-ylmethyl)boronic acid CAS No. 1350513-18-6

(Oxan-4-ylmethyl)boronic acid

Cat. No.: B3031058
CAS No.: 1350513-18-6
M. Wt: 143.98
InChI Key: VSONRZMBCYWOON-UHFFFAOYSA-N
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Description

(Oxan-4-ylmethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an oxan-4-ylmethyl moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-ylmethyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an organolithium or Grignard reagent, with a boric ester like triisopropyl borate or trimethyl borate. This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the production of boronic acids, including this compound, often involves large-scale reactions using similar organometallic reagents and boric esters. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: (Oxan-4-ylmethyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides or triflates in the presence of a palladium catalyst and a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

    Suzuki-Miyaura Coupling Products: The major products are biaryl compounds or conjugated systems of alkenes and styrenes.

    Oxidation Products: Boronic esters or borates.

    Reduction Products: Boranes.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclohexylboronic acid
  • Pinacol boronic ester

Comparison: (Oxan-4-ylmethyl)boronic acid is unique due to its oxan-4-ylmethyl moiety, which imparts specific reactivity and stability characteristics. Compared to phenylboronic acid and cyclohexylboronic acid, this compound may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and sensing .

Properties

IUPAC Name

oxan-4-ylmethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO3/c8-7(9)5-6-1-3-10-4-2-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSONRZMBCYWOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCOCC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239161
Record name B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350513-18-6
Record name B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350513-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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